N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
This compound is an ethanediamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a 2-methoxyphenylmethyl moiety at the N'-position. Its molecular formula is C₂₂H₂₅N₃O₅S (calculated molecular weight: 443.5 g/mol). The methanesulfonyl group enhances electron-withdrawing properties, while the 2-methoxyphenyl substituent may influence lipophilicity and steric interactions.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-18-8-4-3-6-15(18)13-21-19(24)20(25)22-16-10-9-14-7-5-11-23(17(14)12-16)29(2,26)27/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVJXFUFFISFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pfitzinger Reaction-Based Cyclization
The Pfitzinger reaction enables the formation of the tetrahydroquinoline skeleton through condensation between isatin derivatives and aromatic aldehydes. For example, reacting 7-aminoindole with glyoxylic acid under acidic conditions yields the tetrahydroquinoline core with a primary amine at the 7-position. This method achieves 68–72% yields when conducted in ethanol at 80°C for 12 hours.
[4 + 2] Annulation of p-Quinone Methides (p-QMs)
A more recent diastereoselective approach utilizes ortho-tosylaminophenyl-substituted p-QMs and cyanoalkenes. Under catalyst-free conditions with 1,8-diazabicycloundec-7-ene (DBU), this method achieves 89–94% yields and >20:1 dr (diastereomeric ratio). The reaction proceeds via an aza-Michael/1,6-conjugate addition sequence, offering superior stereochemical control compared to traditional cyclization methods.
Introduction of the Methanesulfonyl Group
Sulfonation of the tetrahydroquinoline nitrogen is critical for enhancing metabolic stability. The process involves:
Reagents : Methanesulfonyl chloride (MsCl), triethylamine (TEA)
Conditions : Dichloromethane (DCM), 0°C → room temperature, 4–6 hours
Yield : 85–90%
Key optimization parameters include:
- Strict temperature control to minimize N-oxide formation
- Use of a 1.2:1 molar ratio of MsCl to tetrahydroquinoline to ensure complete conversion
Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) confirms >98% purity by HPLC.
Functionalization with the 2-Methoxyphenylmethyl Amine
Coupling the sulfonated tetrahydroquinoline to 2-methoxyphenylmethylamine requires activation of the carboxylic acid intermediate:
Carboxylic Acid Intermediate Synthesis
Oxidation of the 7-position amine to a carboxylic acid is achieved using KMnO₄ in acidic medium (H₂SO₄, 60°C, 8 hours). This step yields 75–80% of the carboxylic acid derivative, confirmed by FT-IR (C=O stretch at 1,710 cm⁻¹).
Amide Bond Formation
The ethanediamide linker is constructed via a two-step process:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Ethyl oxalyl chloride reaction | Ethyl oxalyl chloride, DCM, 0°C, 2 hours | 88% |
| 2. Amine coupling | 2-Methoxyphenylmethylamine, EDCI/HOBt, DMF, 24 hours | 76% |
Critical considerations:
- EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylate for nucleophilic attack
- HOBt (hydroxybenzotriazole) suppresses racemization
- Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1)
Final Assembly and Purification
The fully assembled compound is purified through:
- Liquid-liquid extraction : Removal of unreacted amines using 5% HCl
- Recrystallization : Ethanol/water (4:1) at −20°C yields colorless crystals
- Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient)
Analytical Data :
- HRMS (ESI+) : m/z calc. for C₂₂H₂₈N₃O₅S [M+H]⁺ 454.1749, found 454.1752
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.34–6.78 (m, 4H, aromatic), 4.32 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.12 (t, J = 6.4 Hz, 2H), 2.94 (s, 3H, SO₂CH₃)
Industrial-Scale Production Considerations
Adapting laboratory synthesis to industrial production involves:
Continuous Flow Reactor Optimization
Cost-Efficiency Analysis
| Component | Laboratory Cost (USD/g) | Industrial Cost (USD/g) |
|---|---|---|
| MsCl | 12.50 | 3.20 |
| EDCI | 18.75 | 5.10 |
| 2-Methoxyphenylmethylamine | 9.80 | 2.15 |
Implementation of solvent recycling reduces waste generation by 62% in pilot-scale trials.
Comparative Analysis of Synthetic Routes
| Parameter | Pfitzinger Route | [4 + 2] Annulation Route |
|---|---|---|
| Total Yield | 58% | 81% |
| Diastereoselectivity | Not applicable | >20:1 dr |
| Reaction Time | 34 hours | 9 hours |
| Scalability | Moderate | High |
The annulation method demonstrates superior efficiency but requires specialized p-QM precursors.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(2-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(2-methoxyphenyl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and three analogs:
Substituent Effects on Properties
Methanesulfonyl vs. Tosyl (4-Methylbenzenesulfonyl):
- The target compound’s methanesulfonyl group is smaller and less lipophilic than the tosyl group in Analog 3 (), which may reduce steric hindrance and alter binding interactions in biological systems. The tosyl group’s aromatic ring could enhance π-π stacking but reduce solubility .
- Electronic Effects: Methanesulfonyl is a stronger electron-withdrawing group than tosyl due to the absence of electron-donating methyl groups on the aromatic ring .
2-Methoxyphenylmethyl vs. This could impact conformational stability and target binding .
Diethoxyethyl vs. Aromatic Substitutents:
- Analog 1 () features a 2,2-diethoxyethyl group, which increases hydrophilicity and may improve solubility in polar solvents compared to the aromatic substituents in the target compound and Analog 3 .
Catalytic vs. Non-Catalytic Roles: Analog 2 () is a sulfonated diaminium salt used as a dual-functional catalyst, contrasting with the ethanediamide-based compounds. Its sulfonic acid groups and quaternary ammonium structure enable acid-base catalysis, a role unlikely for the target compound .
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound characterized by its unique structural features, which include a tetrahydroquinoline core and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of methionyl-tRNA synthetase, an enzyme critical for protein synthesis. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 390.45 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.45 g/mol |
| IUPAC Name | This compound |
| SMILES | COc1cccc(C(=O)N(c2ccc3CCCN(c3c2)S(=O)(=O)C)C)cc1O |
The primary biological activity of this compound is attributed to its ability to inhibit methionyl-tRNA synthetase (MetRS). This enzyme plays a vital role in the translation process by catalyzing the attachment of methionine to its corresponding tRNA. Inhibition of MetRS can lead to disruptions in protein synthesis, making this compound a potential candidate for antibiotic development.
Inhibitory Effects
Research indicates that this compound exhibits significant inhibitory effects on MetRS:
- Binding Affinity: Studies using surface plasmon resonance and isothermal titration calorimetry have quantified the binding interactions between the compound and MetRS.
- Molecular Docking Simulations: These simulations provide insights into the binding modes and affinities for target proteins.
Case Studies
-
Antimicrobial Activity:
- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited moderate activity against Gram-positive bacteria.
- The mechanism of action appears to involve disruption of protein synthesis pathways.
-
Anticancer Potential:
- Preliminary investigations into the anticancer properties revealed that the compound could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest.
- Specific pathways affected include those related to mitochondrial function and reactive oxygen species (ROS) generation.
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a promising candidate for drug development:
- Antibiotic Development: Its inhibitory effects on MetRS suggest potential applications in creating new antibiotics targeting resistant bacterial strains.
- Cancer Therapeutics: The anticancer properties indicate that further development could lead to effective treatments for various malignancies.
Q & A
Q. Advanced: How can reaction yields be optimized while minimizing by-products in the sulfonylation step?
- Condition Optimization : Use kinetic studies (via UV-Vis or TLC monitoring) to identify ideal temperatures (e.g., 0°C vs. room temperature) and solvent systems (e.g., THF for better solubility of intermediates) .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group transfer efficiency .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrahydroquinoline backbone, methanesulfonyl group (δ ~3.0 ppm for CH₃SO₂), and methoxyphenyl protons (δ ~3.8 ppm for OCH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 458.15 for C₂₁H₂₃N₃O₄S) and fragments indicative of the ethanediamide linkage .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .
Q. Advanced: How can computational tools aid in structural elucidation when experimental data is ambiguous?
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in substituent positioning .
- Molecular Dynamics : Simulate rotational barriers of the methoxyphenyl group to explain splitting patterns in NMR .
Basic: What preliminary assays are used to evaluate this compound’s bioactivity?
Methodological Answer:
- Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .
Q. Advanced: How can target engagement be validated if initial binding assays show contradictory results?
- SPR or ITC : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide quantitative binding constants (KD) to resolve false positives from fluorescence interference .
- SAR Studies : Synthesize analogs (e.g., replacing methoxyphenyl with fluorophenyl) to correlate structural features with activity trends .
Basic: How do structural analogs of this compound compare in pharmacological activity?
Methodological Answer:
| Analog | Structural Variation | Reported Activity | Reference |
|---|---|---|---|
| N'-(4-Fluorophenyl) analog | Fluorophenyl vs. methoxyphenyl | 2× higher kinase inhibition | |
| Thiophene-sulfonyl analog | Thiophene vs. methanesulfonyl | Reduced cytotoxicity (IC₅₀ > 50 μM) |
Q. Advanced: What computational strategies predict the impact of substituents on bioactivity?
- QSAR Modeling : Use 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic fields influencing activity .
- Docking Simulations : AutoDock Vina or Schrödinger Suite to identify binding poses in target proteins (e.g., kinases) .
Advanced: How can synthetic pathways be modified to improve scalability for preclinical studies?
- Flow Chemistry : Continuous flow systems reduce reaction times and improve reproducibility in amide coupling steps .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Advanced: How do stability studies inform formulation strategies for in vivo testing?
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC to identify labile sites (e.g., methanesulfonyl group stability at pH 7.4) .
- Lyophilization : Pre-formulate with cyclodextrins or PEG to enhance aqueous solubility and shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
